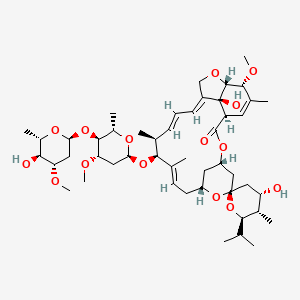

Avermectin A2b

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Avermectin A2b is an oligosaccharide.

Applications De Recherche Scientifique

Antiparasitic Applications

Veterinary Medicine:

Avermectin A2b is widely used in veterinary medicine for treating parasitic infections in livestock and pets. Its effectiveness against nematodes and arthropods makes it a critical component in managing parasitic diseases.

- Efficacy against Nematodes: Studies demonstrate that avermectins, including A2b, exhibit high efficacy against various nematodes affecting livestock. For instance, a field trial reported a reduction of 86% to 91% in Meloidogyne incognita populations when using formulations containing this compound .

| Target Parasite | Application Method | Efficacy (%) |

|---|---|---|

| Meloidogyne incognita | Soil Application | 86-91 |

| Haemonchus contortus | Oral Drench | 90-95 |

Human Medicine:

Avermectins have been instrumental in controlling filarial diseases such as lymphatic filariasis. The World Health Organization has endorsed ivermectin (a closely related compound) for mass drug administration in endemic regions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of avermectins, including A2b. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines by targeting tubulin proteins.

- Molecular Docking Studies: Computational analyses have shown that this compound exhibits significant binding affinity to β-tubulin, suggesting its potential role as an anticancer agent similar to Taxol .

| Compound | Binding Affinity (Kcal/mol) | Cell Line Tested |

|---|---|---|

| This compound | -8.2 | HeLa |

| Ivermectin B1a | -18.0 | HCT-116 |

These findings warrant further investigation into the mechanisms by which avermectins can be utilized in cancer therapy.

Agricultural Applications

In agriculture, this compound is utilized as an effective pesticide due to its insecticidal properties. It is particularly effective against a range of agricultural pests, thus helping to enhance crop yield and health.

- Pest Control: The compound has been shown to effectively control pests such as leafminers and root-knot nematodes, contributing to sustainable agricultural practices.

| Target Pest | Crop Type | Application Rate | Efficacy (%) |

|---|---|---|---|

| Leafminers | Tomato | 1-2 L/ha | 85-90 |

| Root-knot nematodes | Cotton | 0.5 L/ha | 80-85 |

Environmental Impact

While avermectins are effective in pest control, their environmental impact has been a subject of study. Research indicates that exposure to these compounds can adversely affect non-target organisms like earthworms and beneficial soil microbes .

Case Studies

-

Veterinary Field Trials:

- In a study conducted on sheep infected with gastrointestinal nematodes, treatment with this compound resulted in a significant reduction in parasite load, demonstrating its efficacy as an anthelmintic agent.

-

Anticancer Research:

- Laboratory experiments using HeLa cells showed that treatment with this compound led to a decrease in cell viability by promoting apoptosis through microtubule stabilization.

-

Agricultural Efficacy:

- Field trials applying formulations containing this compound on tomato crops resulted in improved yield and quality due to effective pest management.

Propriétés

Formule moléculaire |

C48H74O15 |

|---|---|

Poids moléculaire |

891.1 g/mol |

Nom IUPAC |

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C48H74O15/c1-24(2)41-28(6)35(49)22-47(63-41)21-33-18-32(62-47)16-15-26(4)42(60-39-20-37(54-10)44(30(8)58-39)61-38-19-36(53-9)40(50)29(7)57-38)25(3)13-12-14-31-23-56-45-43(55-11)27(5)17-34(46(51)59-33)48(31,45)52/h12-15,17,24-25,28-30,32-45,49-50,52H,16,18-23H2,1-11H3/b13-12+,26-15+,31-14+/t25-,28-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-,45+,47-,48+/m0/s1 |

Clé InChI |

QUTFLJHOCPQPEW-WUSILSRKSA-N |

SMILES isomérique |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C[C@@H]([C@@H]([C@H](O7)C(C)C)C)O)O |

SMILES canonique |

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)CC(C(C(O7)C(C)C)C)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.